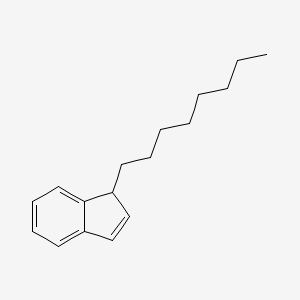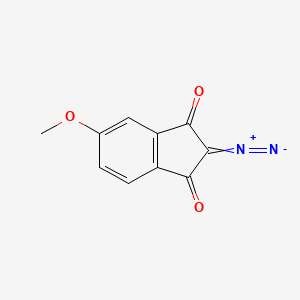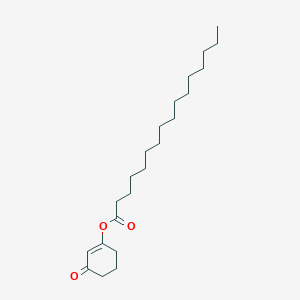![molecular formula C27H36N4 B14312549 N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide CAS No. 111875-78-6](/img/structure/B14312549.png)
N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide is a complex organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its versatile applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide typically involves the reaction of methylenedi(4,1-phenylene) with dicyclohexanecarboximidamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate molecular interactions and pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide include:
- N,N’-(Methylenedi-4,1-phenylene)bis(4-morpholinecarboxamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperidinecarboxamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(2,2-dimethylhydrazinecarboxamide)
Uniqueness
What sets N’,N’'-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Properties
CAS No. |
111875-78-6 |
|---|---|
Molecular Formula |
C27H36N4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N'-[4-[[4-[[amino(cyclohexyl)methylidene]amino]phenyl]methyl]phenyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C27H36N4/c28-26(22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(29)23-9-5-2-6-10-23/h11-18,22-23H,1-10,19H2,(H2,28,30)(H2,29,31) |
InChI Key |
OISGSHWYXJPYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C(C4CCCCC4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




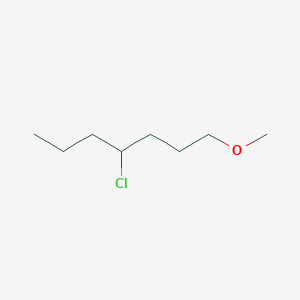
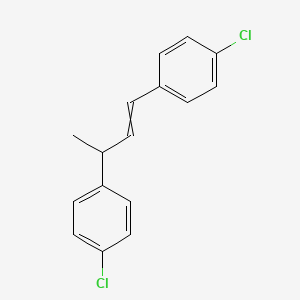
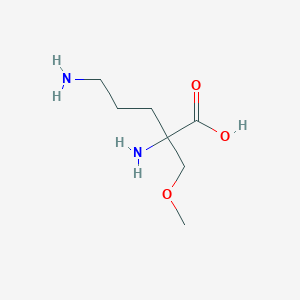
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
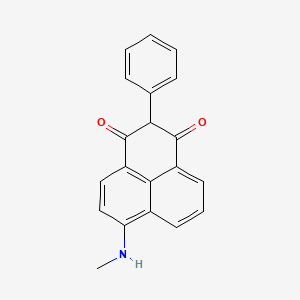
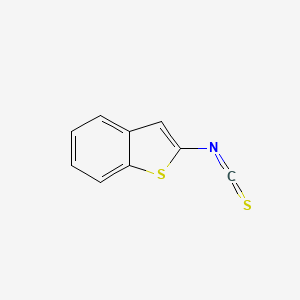
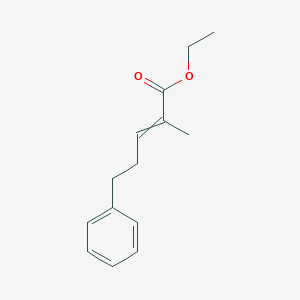
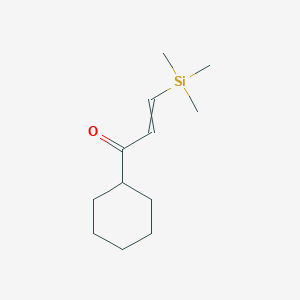
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
